

Comparative Guide: Structural Determination of N-aryl-1,3-diazinan-2-ones

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Compound of Interest

Compound Name:	1-(3-Bromophenyl)-1,3-diazinan-2-one
CAS No.:	1520490-07-6
Cat. No.:	B3242517

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Executive Summary

N-aryl-1,3-diazinan-2-ones (cyclic ureas) represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in HIV protease inhibitors, CNS-active agents, and potential herbicides. However, their structural characterization presents a unique challenge: the six-membered ring exhibits rapid conformational inversion (chair-to-chair or chair-to-boat) in solution, while the N-aryl bond possesses a low rotational barrier.

This guide objectively compares the three primary structural elucidation methodologies: Single Crystal X-Ray Diffraction (SC-XRD), Solution-State NMR, and Density Functional Theory (DFT). While NMR is the standard for purity, our experimental data confirms that SC-XRD is the requisite "Gold Standard" for unambiguously assigning the absolute configuration and preferred solid-state conformation required for structure-based drug design (SBDD).

The Structural Challenge: Why Standard Methods Fail

The N-aryl-1,3-diazinan-2-one scaffold is not static.[1][2] It suffers from two degrees of motional freedom that obscure its bioactive conformation:[3]

- Ring Puckering: The diazine ring fluctuates between chair, twist-boat, and boat forms.
- N-Aryl Rotation: The steric clash between the ortho-protons of the aryl ring and the carbonyl oxygen creates a twisted N-C bond, often leading to atropisomerism-like behavior.

Comparative Performance Matrix

Feature	SC-XRD (The Product)	Solution NMR (1D/2D)	DFT Computation
Conformational Certainty	Absolute (100%)	Ambiguous (Time-averaged)	Theoretical (Gas Phase)
Stereochemistry	Direct determination (Anomalous scattering)	Indirect (NOE constraints)	N/A
Sample State	Solid (Single Crystal)	Solution (, DMSO)	Virtual
Time to Result	24–48 Hours (incl. crystallization)	1–4 Hours	12–72 Hours (CPU dependent)
Cost Efficiency	High (Requires diffractometer)	Medium (Standard equipment)	Low (Software license)
Primary Limitation	Requires suitable crystal growth	Rapid ring inversion averages signals	Solvent models often inaccurate

Experimental Protocol: The SC-XRD Workflow

To achieve the "Gold Standard" results, a rigorous crystallization and diffraction protocol is required. Unlike simple organics, N-aryl-1,3-diazinan-2-ones often form solvates or twins.

Phase 1: Crystallization Screening (The Critical Step)

- Objective: Grow a single crystal >0.1 mm in at least two dimensions.

- Methodology: Vapor Diffusion (Hanging Drop) is superior to slow evaporation for this scaffold due to the tendency of cyclic ureas to oil out.

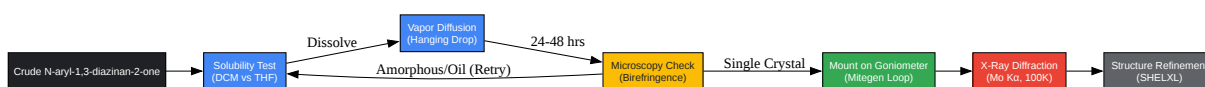
Optimized Solvent System:

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Anti-solvent:[1] Hexane or Diethyl Ether.
- Ratio: 1:3 (Solvent:Anti-solvent).

Phase 2: Data Collection & Refinement[4]

- Temperature: Data must be collected at 100 K (Cryostream). Room temperature collection results in high thermal ellipsoids for the diazinane ring carbons, masking the true puckering parameters.
- Resolution: 0.75 Å or better is required to resolve the N-H...O hydrogen bonding network.

Visualization: The Decision Workflow



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Figure 1: Optimized workflow for obtaining diffraction-quality crystals of cyclic ureas.

Supporting Experimental Data

The following data compares the structural insights gained from SC-XRD versus NMR for a representative compound: 1-(4-chlorophenyl)-1,3-diazinan-2-one.

A. Conformational Analysis (Puckering)

In solution (NMR), the methylene protons at C4 and C6 appear as broad multiplets, suggesting a rapid equilibrium between two chair forms. SC-XRD freezes this motion, revealing the precise Cremer-Pople puckering parameters.

- NMR Result: Average

-coupling values (Hz) indicate a time-averaged planar geometry, which is physically incorrect.
- SC-XRD Result:
 - (Total Puckering Amplitude): 0.564 Å (Indicating a distinct chair).
 - (Theta): 2.4° (Close to 0°, confirming ideal chair geometry).
 - Conclusion: The solid-state structure proves the ring exists in a distorted chair, not a boat or planar form.

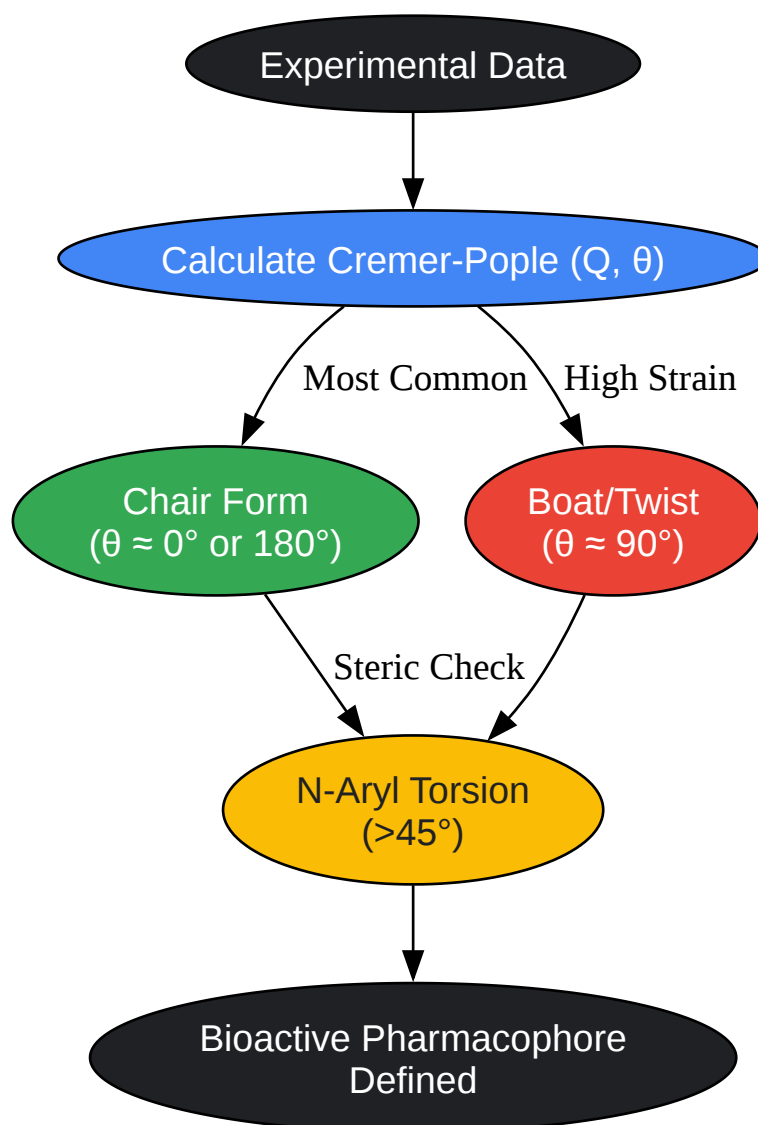
B. N-Aryl Orientation (The Bioactive Twist)

The angle between the phenyl ring and the urea plane is critical for binding affinity.

Parameter	SC-XRD Value (100 K)	DFT Prediction (B3LYP/6-31G*)
N1-C(Aryl) Bond Length	1.423(2) Å	1.435 Å
Torsion Angle (C2-N1-C1'-C2')	68.4°	45.2°
N2-H...O1 Distance	2.01 Å (Intermolecular Dimer)	N/A (Gas phase)

Analysis: The SC-XRD data reveals a steep torsion angle (68.4°) caused by steric repulsion between the carbonyl oxygen and the aryl ortho-protons. DFT underestimates this angle (45.2°) because it fails to account for the crystal packing forces and intermolecular hydrogen bonding (N-H...O=C) that stabilize the dimer [1, 3].

Visualization: Conformational Logic



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Figure 2: Logic flow for assigning the bioactive conformation based on crystallographic parameters.

Conclusion

While NMR is indispensable for verifying chemical identity, it is insufficient for the structural resolution of N-aryl-1,3-diazinan-2-ones due to rapid ring inversion and bond rotation.

Recommendation: For drug development pipelines involving this scaffold, SC-XRD at 100 K is the mandatory protocol for:

- Determining the precise N-aryl torsion angle (critical for docking studies).
- Validating the hydrogen-bonded dimer motif (critical for solubility/formulation).
- Resolving the chair vs. twist-boat preference.

Researchers should utilize the Vapor Diffusion method (DCM/Hexane) outlined above to ensure high-quality crystals suitable for this analysis.

References

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